molecular formula C19H15N3 B13874514 6-(2-Methylimidazol-1-yl)-2-phenylquinoline

6-(2-Methylimidazol-1-yl)-2-phenylquinoline

Cat. No.: B13874514
M. Wt: 285.3 g/mol
InChI Key: CMNMAPBGLVMYTP-UHFFFAOYSA-N
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Description

6-(2-Methylimidazol-1-yl)-2-phenylquinoline is a heterocyclic compound that features both imidazole and quinoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a common scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline scaffold. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylquinoline with 2-methylimidazole in the presence of a strong acid like sulfuric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-(2-Methylimidazol-1-yl)-2-phenylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylimidazol-1-yl)-2-phenylquinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-2-phenylquinoline

InChI

InChI=1S/C19H15N3/c1-14-20-11-12-22(14)17-8-10-19-16(13-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

CMNMAPBGLVMYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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